

1-Bromo-2-butanol chemical and physical properties

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Compound of Interest

Compound Name: 1-Bromo-2-butanol

Cat. No.: B1268025

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An In-depth Technical Guide to the Chemical and Physical Properties of **1-Bromo-2-butanol**

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and key synthetic and reactive pathways of **1-bromo-2-butanol**. An organic compound featuring both a bromine atom and a hydroxyl group, **1-bromo-2-butanol** serves as a versatile intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols and data presented in a clear and accessible format.

Chemical and Physical Properties

1-Bromo-2-butanol is a colorless to pale yellow liquid at room temperature.^[1] It is classified as a secondary alcohol because the hydroxyl group is attached to a secondary carbon.^[1] The presence of both a hydroxyl group and a bromine atom makes it a bifunctional molecule with reactivity characteristic of both alcohols and alkyl halides.^[1]

General Properties

Property	Value	Source
CAS Number	2482-57-7	[2] [3] [4]
Molecular Formula	C4H9BrO	[1] [2] [3]
Molecular Weight	153.02 g/mol	[2] [3]
Appearance	Colorless to pale yellow liquid	[1] [5]
Purity	Commercially available in various purities, often as a mixture with 2-bromo-1-butanol.	[1] [3] [5]

Physical Properties

Property	Value	Source
Density	1.46 g/cm ³	[5] [6]
Boiling Point	165.9 °C at 760 mmHg	[6]
Flash Point	65.9 °C	[6]
Vapor Pressure	0.612 mmHg at 25°C	[6]
Refractive Index	1.476 - 1.48	[5] [6]
Solubility	Soluble in water.	[1]

Computed Properties

Property	Value	Source
LogP (Octanol/Water Partition Coefficient)	1.15220	[3][6]
Topological Polar Surface Area (TPSA)	20.23 Å ²	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	2	[3]

Spectroscopic Data

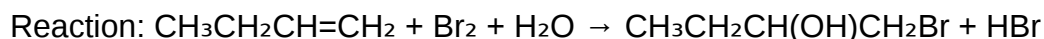
Spectroscopic data is crucial for the identification and characterization of **1-bromo-2-butanol**.

- Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum of **1-bromo-2-butanol**, which can be used for its identification.[7] GC-MS data is also available.[2][8]
- Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for **1-bromo-2-butanol**.[2]

Experimental Protocols

Synthesis of 1-Bromo-2-butanol from 1-Butene

A common method for the synthesis of halohydrins like **1-bromo-2-butanol** is the reaction of an alkene with a halogen in the presence of water.[9]



Experimental Procedure:

- In a reaction vessel, dissolve 1-butene in a suitable solvent that is miscible with water, such as tetrahydrofuran (THF).
- Cool the solution in an ice bath.

- Slowly add an aqueous solution of bromine (bromine water) to the stirred solution. The reaction is typically rapid.
- Monitor the reaction progress by observing the disappearance of the bromine color.
- Once the reaction is complete, quench any remaining bromine with a dilute solution of sodium thiosulfate.
- Extract the product with a suitable organic solvent, such as diethyl ether.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield crude **1-bromo-2-butanol**.
- The product can be purified by fractional distillation.

Synthesis of Alkyl Bromides from Alcohols

A general method for synthesizing alkyl bromides from primary alcohols involves reaction with sodium bromide and sulfuric acid.^[10] While this protocol is for the synthesis of 1-bromopentane from 1-pentanol, a similar approach can be adapted for other alcohols.

General Procedure:

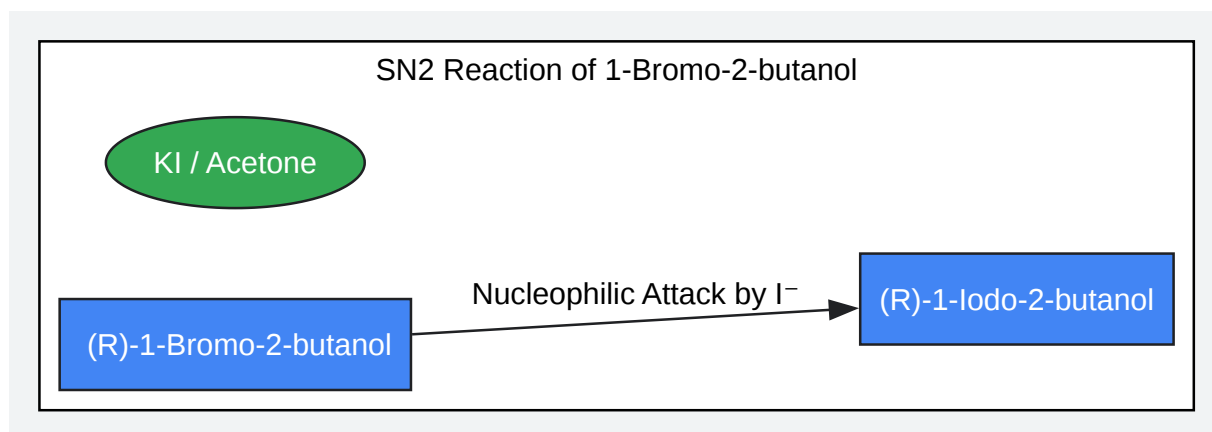
- Add the alcohol to a mixture of sodium bromide and 9.0 M sulfuric acid.^[10]
- Reflux the mixture for a specified period (e.g., 25 minutes).^[10]
- After cooling, equip the flask for simple distillation and collect the distillate.^[10]
- Wash the distillate with saturated sodium bicarbonate followed by saturated brine.^[10]
- Transfer the organic layer to a pre-weighed collection vial to determine the yield.^[10]

Reactivity and Synthetic Applications

1-Bromo-2-butanol's bifunctionality allows it to participate in a variety of chemical reactions, making it a useful synthetic intermediate.[1]

Nucleophilic Substitution

The bromine atom is a good leaving group, making the C1 position susceptible to nucleophilic attack via an SN2 mechanism.[11] For example, the reaction of (R)-**1-bromo-2-butanol** with potassium iodide in acetone yields (R)-1-iodo-2-butanol.[12]

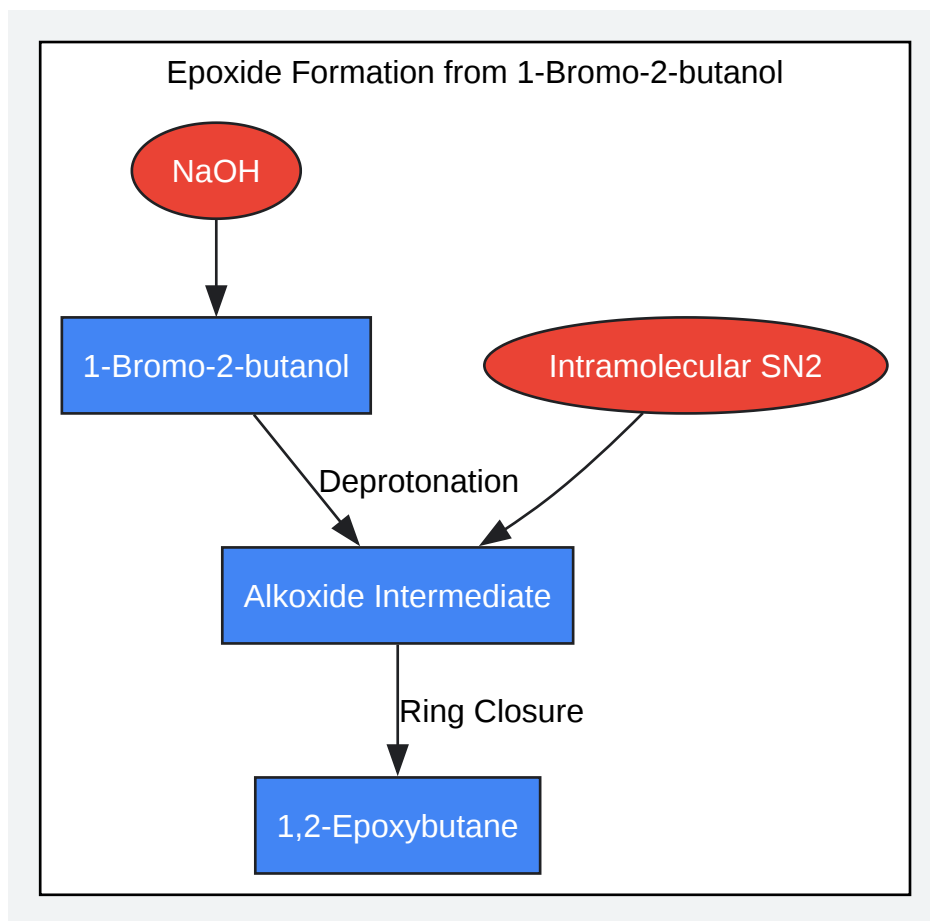


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Caption: SN2 reaction of (R)-**1-bromo-2-butanol** with KI.

Intramolecular Cyclization: Epoxide Formation

In the presence of a base, such as sodium hydroxide, **1-bromo-2-butanol** can undergo an intramolecular Williamson ether synthesis to form 1,2-epoxybutane.[13] The alkoxide formed by the deprotonation of the hydroxyl group acts as a nucleophile, attacking the adjacent carbon bearing the bromine atom.



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